molecular formula C9H8O3 B355635 3',4'-(Methylenedioxy)acetophenone CAS No. 3162-29-6

3',4'-(Methylenedioxy)acetophenone

Cat. No. B355635
CAS RN: 3162-29-6
M. Wt: 164.16g/mol
InChI Key: BMHMKWXYXFBWMI-UHFFFAOYSA-N
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Description

3’,4’-(Methylenedioxy)acetophenone is an organic compound used as a chemical intermediate . It is used in the synthesis of N-ethyl-1-(3,4-methylenedioxyphenyl)ethylamine .


Molecular Structure Analysis

The molecular formula of 3’,4’-(Methylenedioxy)acetophenone is C9H8O3 . The IUPAC name is 1-(2H-1,3-benzodioxol-5-yl)ethan-1-one . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

3’,4’-(Methylenedioxy)acetophenone is a solid crystal with a melting point of 87-89 °C . It has a molecular weight of 164.16 .

Scientific Research Applications

Comprehensive and Detailed Summary of the Application

  • “3’,4’-(Methylenedioxy)acetophenone” is used as a precursor in the synthesis of N-ethyl-1-(3,4-methylenedioxyphenyl)ethylamine . This compound could be used in further chemical reactions to produce a variety of organic compounds.

Summary of the Results or Outcomes

  • The outcome of the reaction would be the production of N-ethyl-1-(3,4-methylenedioxyphenyl)ethylamine . The yield and purity of the product would depend on the specific reaction conditions and the effectiveness of the purification process.

Comprehensive and Detailed Summary of the Application

  • “3’,4’-(Methylenedioxy)acetophenone” can be used in the α-bromination of acetophenones . This reaction is significant in synthetic organic chemistry as brominated ketones are versatile precursors for the synthesis of a wide range of biologically active substances and are intermediates for various organic conversions .

Methods of Application or Experimental Procedures

  • The α-bromination of acetophenones can be achieved using a catalyst-free method with NaBr and CHCl3 in biphasic electrolysis with H2SO4 as a supporting electrolyte at room temperature . This approach results in an excellent yield of α-bromo acetophenones with high selectivity .

Summary of the Results or Outcomes

  • The outcome of the reaction would be the production of α-bromo acetophenones . The yield and purity of the product would depend on the specific reaction conditions and the effectiveness of the purification process.

Safety And Hazards

3’,4’-(Methylenedioxy)acetophenone causes serious eye irritation and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with skin, wash with plenty of soap and water. Wear protective gloves, protective clothing, eye protection, and face protection. If it gets in the eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-6(10)7-2-3-8-9(4-7)12-5-11-8/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHMKWXYXFBWMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40185502
Record name 5-Acetyl-1,3-benzodioxole
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URL https://comptox.epa.gov/dashboard/DTXSID40185502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',4'-(Methylenedioxy)acetophenone

CAS RN

3162-29-6
Record name 5-Acetyl-1,3-benzodioxole
Source CAS Common Chemistry
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Record name Acetopiperone
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Record name 3162-29-6
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Record name 5-Acetyl-1,3-benzodioxole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1,3-benzodioxol-5-yl)ethan-1-one
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Record name ACETOPIPERONE
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Synthesis routes and methods

Procedure details

In the step (2), 1-acetoxy-2-methyl-3-(3,4-methylenedioxyphenyl)-1-propene represented by the following formula (3) which has been obtained in the step (1) is subjected to hydrolysis reaction or to transesterification reaction with an alcohol to obtain a crude product of 1-acetyl-3,4-methylenedioxybenzene represented by the following formula (4) and 2-methyl-3-(3,4-methylenedioxyphenyl)propanal represented by the following formula (5), and then the resulting reaction mixture is further subjected to distillative purification, to thereby obtain 2-methyl-3-(3,4-methylenedioxyphenyl)propanal having a content of 1-acetyl-3,4-methylenedioxybenzene of from 50 to 3000 ppm.
Name
1-acetoxy-2-methyl-3-(3,4-methylenedioxyphenyl)-1-propene
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alcohol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
183
Citations
A Shah, AA Shah, K Nandakumar… - Rasayan Journal of …, 2021 - rasayanjournal.co.in
The clinical application of Doxorubicin (DOX) is restricted due to the incidence of myelotoxicity and cardiotoxicity. Damages caused by free radicles to cardiac muscle tissues are more …
Number of citations: 7 www.rasayanjournal.co.in
HD Choi, MC Ha, PJ Seo, BW Son, JC Song - Archives of Pharmacal …, 2000 - Springer
The total synthesis of a demethoxy-egonol isolated fromStyrax obassia, 5-(3-hydroxypropyl)-2-(3′,4′-methylenedioxyphenyl)benzofuran (9), is described. The key steps involve the …
Number of citations: 22 link.springer.com
A Melikian, G Schlewer, JP Chambon… - Journal of medicinal …, 1992 - ACS Publications
Chemistry The key intermediates for the synthesis of the muscimol and thiomuscimol derivatives are 3-amino-6-arylpyridazines, most of which were previously described. 5 As an …
Number of citations: 56 pubs.acs.org
최홍대, 서필자, 손병화 - Journal of the Korean Chemical Society, 1999 - koreascience.kr
As a part of the constituents isolated from Krameria ramosissima," Machilus glaucescens," Myroxylon balsamum." Sophora tomentosa," Styrax obassia," and Zanthoxylum ailanthoides," …
Number of citations: 2 koreascience.kr
M Bueno, J Zapata, L Culleré, E Franco-Luesma… - Molecules, 2023 - mdpi.com
Understanding the chemical nature of wine aroma demands accurate quantitative determinations of different odor-active compounds. Quantitative determinations of enolones (maltol, …
Number of citations: 1 www.mdpi.com
F Vetter, C Müller, M Stöckelhuber… - Die Pharmazie-An …, 2017 - ingentaconnect.com
Cinnamon is a traditional herbal drug, but more importantly, it is used as a flavor compound in the production of foodstuff. Due to the content of significant concentrations of coumarin in …
Number of citations: 8 www.ingentaconnect.com
M Palucki, SL Buchwald - Journal of the American Chemical …, 1997 - ACS Publications
The synthesis of R-aryl ketones has received much attention over the past two decades. 1 A number of stoichiometric arylating reagents have been successfully developed for this …
Number of citations: 702 pubs.acs.org
LS de Jager, GA Perfetti, GW Diachenko - Journal of chromatography A, 2007 - Elsevier
A LC–MS method was developed for the determination of coumarin, vanillin, and ethyl vanillin in vanilla products. Samples were analyzed using LC–electrospray ionization (ESI)–MS in …
Number of citations: 119 www.sciencedirect.com
HD Choi, PJ Seo - Journal of the Korean Chemical Society, 2000 - koreascience.kr
7-Hydroxy-l 1, 12-methylenedioxycoumestan (2), named medicagol, was isolated from alfalfa, 1 and the basic ring pattern of medicagol is very similar to that of pisatin which is a potent …
Number of citations: 2 koreascience.kr
AB de Oliveira, RL de Farias, C Näther… - … Section E: Structure …, 2013 - scripts.iucr.org
In the title compound, C10H11N3O2S, the 1,3-benzodioxole and hydrazinecarbothioamide fragments are nearly planar [(mean deviations from planarity for non-H atoms of 0.0325 (12) …
Number of citations: 4 scripts.iucr.org

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